N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine
Description
N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a phenyl group at the 5-position and an ethyl group at the 4-amine position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and receptors . The compound is primarily utilized as a pharmaceutical intermediate, with applications in drug discovery for cancer, infectious diseases, and immunomodulation . Its synthesis typically involves nucleophilic substitution or cross-coupling reactions, as seen in related thienopyrimidine derivatives .
Properties
Molecular Formula |
C14H13N3S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H13N3S/c1-2-15-13-12-11(10-6-4-3-5-7-10)8-18-14(12)17-9-16-13/h3-9H,2H2,1H3,(H,15,16,17) |
InChI Key |
ZNEUJFOYYQFADJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2C(=CSC2=NC=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions: N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydride or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thienopyrimidine derivatives.
Scientific Research Applications
N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly kinases and phosphodiesterases.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
5-Phenylthieno[2,3-d]pyrimidin-4-amine (CAS 195193-10-3)
- Structural Difference : Lacks the N-ethyl group at the 4-amine position.
- Properties : Higher polarity due to the free amine, with a molecular weight of 267.33 g/mol.
- Applications: Widely used as a precursor for functionalized thienopyrimidines in drug synthesis .
- Synthesis : Commercial availability via SynHet (>99% purity) underscores its utility as a building block .
N-(3,4-dimethoxyphenethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine (CAS 379245-32-6)
5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine (CAS 885269-55-6)
- Structural Difference : Bromine substitution at the 2-position of the phenyl ring.
- Properties : Increased molecular weight (308.20 g/mol) and halogen-mediated electronic effects, which may enhance binding to hydrophobic enzyme pockets .
- Applications : Used in Suzuki-Miyaura cross-coupling reactions to generate biaryl derivatives for kinase inhibition studies .
Pyrrolo[2,3-d]pyrimidine Analogues
7H-Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
- Structural Difference : Replaces the thiophene ring with a pyrrole ring, altering electronic properties and hydrogen-bonding capacity.
- Examples: 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1234616-34-2): Exhibits lower molecular weight (164.17 g/mol) and improved solubility in polar solvents compared to thienopyrimidines .
- Activity : Pyrrolo derivatives show distinct selectivity profiles in kinase assays, likely due to reduced steric hindrance .
Pyrimidine-Based Hybrid Compounds
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
- Structural Difference: Hybrid scaffold combining pyrazolo and thieno pyrimidine moieties.
- Synthesis : Achieved via Vilsmeier–Haack reaction and cyclization, yielding an 82% purified product .
- Applications: Demonstrated potent antiproliferative activity in cancer cell lines, surpassing simpler thienopyrimidines in efficacy .
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Structural Difference : Linear pyrimidine core with multiple aromatic substituents.
- Crystallography : Intramolecular N–H⋯N hydrogen bonding stabilizes the conformation, influencing binding to DNA or proteins .
- Activity : Antimicrobial properties linked to the fluorophenyl and methoxyphenyl groups .
Comparative Data Tables
Table 1. Physicochemical Properties of Selected Analogues
Key Research Findings
- Synthetic Flexibility: Thieno[2,3-d]pyrimidines exhibit superior adaptability to Suzuki-Miyaura cross-coupling compared to pyrrolo analogues, enabling rapid diversification .
- Biological Selectivity : The N-ethyl group in the target compound reduces off-target effects in kinase assays compared to bulkier N-aryl derivatives .
- Thermodynamic Stability : Crystallographic studies highlight that hydrogen-bonding networks in pyrimidine hybrids enhance conformational stability, critical for in vivo efficacy .
Biological Activity
N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine is a compound belonging to the thieno[2,3-d]pyrimidine class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Overview of Thieno[2,3-d]pyrimidine Compounds
Thieno[2,3-d]pyrimidines are a significant class of heterocyclic compounds that exhibit a wide range of biological activities. They are recognized for their potential as antitumor , antiviral , anti-inflammatory , and antidiabetic agents. The structural diversity of these compounds allows for various modifications that can enhance their biological efficacy and selectivity.
Cytotoxicity and Antitumor Effects
This compound exhibits notable cytotoxic activity against several cancer cell lines. The following table summarizes key findings from recent studies regarding its cytotoxic effects:
| Cell Line | IC50 (µM) | References |
|---|---|---|
| A549 (Lung Cancer) | 4.87 | |
| MCF-7 (Breast Cancer) | 9.1 | |
| HepG2 (Liver Cancer) | 1.29 | |
| HT1080 (Fibrosarcoma) | 3.0 |
The compound has shown varying degrees of potency against these cell lines, with the lowest IC50 values indicating higher cytotoxicity. For instance, in the HepG2 cell line, an IC50 value of 1.29 µM suggests significant antitumor potential.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit fibroblast growth factor receptor 1 (FGFR1) with IC50 values as low as 0.16 µM, indicating strong inhibitory action on signaling pathways critical for tumor growth and survival .
- Targeting Thymidylate Synthase : Thieno[2,3-d]pyrimidines have been identified as thymidylate synthase inhibitors, which play a crucial role in DNA synthesis and repair .
- Engagement with Estrogen Receptors : Some derivatives related to this compound have shown activity in binding to estrogen receptors (ERα), suggesting potential applications in hormone-related therapies .
Case Studies and Research Findings
Recent research has highlighted the potential applications of this compound in various therapeutic contexts:
- Cancer Treatment : In a study evaluating thienopyrimidine derivatives, this compound demonstrated significant cytotoxicity against multiple cancer cell lines, supporting its development as a chemotherapeutic agent .
- Anti-inflammatory Applications : The compound's structural characteristics suggest it may also possess anti-inflammatory properties, although specific studies are needed to confirm this activity .
Q & A
Q. What are the standard synthetic routes for N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine?
The synthesis typically involves functionalizing the thieno[2,3-d]pyrimidine core. A common approach is nucleophilic substitution at the 4-position of the pyrimidine ring. For example, reacting 4-chloro-5-phenylthieno[2,3-d]pyrimidine with ethylamine under reflux in a polar aprotic solvent (e.g., DMF or THF) yields the target compound. Optimization of reaction time, temperature, and stoichiometry is critical to minimize byproducts like dialkylated species . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Q. How is the structural identity of this compound confirmed?
A combination of analytical techniques is used:
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., ethyl group at N4, phenyl at C5). For example, the ethyl group’s methyl protons typically appear as a triplet (~1.2–1.4 ppm) coupled to the adjacent CH group .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion (e.g., [M+H] for CHNS: calc. 270.0943, observed 270.0945) .
- X-ray Crystallography : Resolves bond lengths, angles, and conformation. Related thieno[2,3-d]pyrimidines show dihedral angles between the phenyl and pyrimidine rings of ~12–86°, influencing planarity and reactivity .
Q. What safety precautions are required during handling?
Based on structurally similar compounds (e.g., 5-phenylthieno[2,3-d]pyrimidin-4-amine), hazards include skin/eye irritation (H315, H319) and acute toxicity (H302). Use personal protective equipment (PPE), avoid inhalation, and follow protocols for waste disposal. Precautionary measures include working in a fume hood and using inert atmospheres for moisture-sensitive reactions .
Advanced Research Questions
Q. How does the ethyl group at N4 influence bioactivity compared to other substituents?
Structure-activity relationship (SAR) studies on related pyrimidines (e.g., JAK1 inhibitors) reveal that alkyl groups like ethyl enhance metabolic stability and target affinity. For example, replacing methyl with ethyl in pyrrolo[2,3-d]pyrimidines improved selectivity for JAK1 over JAK2 due to steric and electronic effects . Computational docking (e.g., AutoDock Vina) can model interactions between the ethyl group and hydrophobic binding pockets .
Q. What strategies optimize solubility for in vivo studies?
- Pro-drug approaches : Introduce ionizable groups (e.g., phosphate esters) via modifications at the pyrimidine N3 or thiophene S1 positions .
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- Structural analogs : Replace the phenyl group with polar substituents (e.g., morpholine or tetrazole) while retaining core activity, as seen in related thieno[2,3-d]pyrimidines .
Q. How can computational modeling predict binding modes with biological targets?
- Molecular Dynamics (MD) Simulations : Analyze conformational flexibility using software like GROMACS. For example, the ethyl group’s rotation barrier (~2–3 kcal/mol) affects binding kinetics .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The thieno[2,3-d]pyrimidine core’s electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme active sites .
Q. How to resolve contradictions in bioactivity data across studies?
- Assay validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).
- Metabolite profiling : Use LC-MS to identify degradation products that may contribute to off-target effects.
- Crystallographic analysis : Compare binding modes in protein-ligand complexes (e.g., PDB entries for related inhibitors) to explain potency variations .
Methodological Notes
- Synthetic Protocols : Optimize reaction yields via Design of Experiments (DoE) to account for variables like temperature and catalyst loading .
- Analytical Workflows : Pair HPLC (C18 column, acetonitrile/water mobile phase) with diode-array detection to monitor purity (>95% by area normalization) .
- Data Interpretation : Use software like Schrödinger Suite for docking and MOE for SAR visualization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
